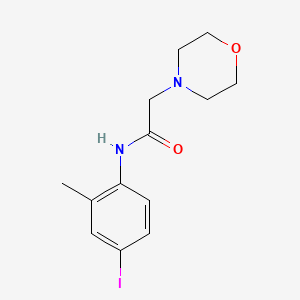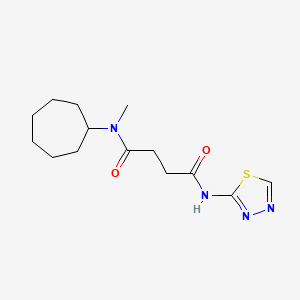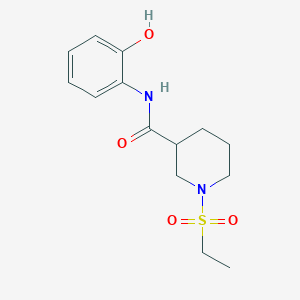
N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was developed in the late 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.
Mécanisme D'action
N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol and triglycerides. It also improves glucose metabolism by increasing glucose uptake and reducing insulin resistance. In addition, it increases exercise endurance by improving muscle metabolism and reducing fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. It also has a long half-life, allowing for once-daily dosing. However, it has limitations, including its potential for off-target effects and toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516. One area of interest is its potential for the treatment of metabolic disorders, such as diabetes and obesity. Another area is its potential for the treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, there is interest in exploring its potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing more selective PPARδ agonists with fewer off-target effects and improved safety profiles.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 involves the reaction of 4-iodo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine and acetamide to form this compound 501516.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to improve insulin sensitivity, reduce inflammation, and increase energy metabolism in animal models. In humans, it has been shown to improve lipid profile, reduce insulin resistance, and increase exercise endurance.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQWCOXGGBESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5464975.png)

![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5464983.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide](/img/structure/B5465009.png)
![ethyl {[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5465017.png)

![4-oxo-4-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)butane-1-sulfonamide](/img/structure/B5465021.png)
![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)

![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)